molecular formula C12H26O3 B8563334 1,1,5-Trimethoxy-2,6-dimethylheptane CAS No. 62597-31-3

1,1,5-Trimethoxy-2,6-dimethylheptane

Cat. No.: B8563334
CAS No.: 62597-31-3
M. Wt: 218.33 g/mol
InChI Key: HNJDEZDLBUYSRF-UHFFFAOYSA-N
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Description

For instance, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-11-1), a compound with methoxy and methyl substituents, shares functional group similarities and industrial relevance. This branched ether-alcohol hybrid is noted for its high octane number, making it valuable as a gasoline additive to improve combustion efficiency and reduce knocking . Its low volatility and solubility in organic solvents also enable applications in fragrances and organic synthesis .

Properties

CAS No.

62597-31-3

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

IUPAC Name

1,1,5-trimethoxy-2,6-dimethylheptane

InChI

InChI=1S/C12H26O3/c1-9(2)11(13-4)8-7-10(3)12(14-5)15-6/h9-12H,7-8H2,1-6H3

InChI Key

HNJDEZDLBUYSRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)C(OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituent positions and functional groups:

Compound Name CAS Number Substituents Key Functional Groups
1,1,5-Trimethoxy-2,6-dimethylheptane Not Provided Methoxy (1,1,5), Methyl (2,6) Ether, Alkyl Branches
3,3-Bis(methoxymethyl)-2,6-dimethylheptane 129228-11-1 Methoxymethyl (3,3), Methyl (2,6) Ether, Alcohol, Alkyl Branches
2,6-Dimethylheptane 1072-05-5 Methyl (2,6) Alkyl Branches
2,5-Dimethylheptane Not Provided Methyl (2,5) Alkyl Branches

Key Observations :

  • Oxygenated vs. Non-Oxygenated: The methoxy/methoxymethyl groups in the trimethoxy and bis-methoxymethyl derivatives enhance polarity and reduce volatility compared to purely hydrocarbon analogs like 2,6-dimethylheptane .
  • Branching Effects : Increased branching (e.g., 2,6-dimethylheptane vs. 2,5-dimethylheptane) improves octane ratings in fuels but may reduce energy density .

Physical and Chemical Properties

Data from fuel and emissions studies highlight critical differences:

Compound Boiling Point (°C) Octane Rating Volatility Primary Applications
3,3-Bis(methoxymethyl)-2,6-dimethylheptane Not Reported High Low Gasoline additives, fragrances
2,6-Dimethylheptane ~130–140* Moderate High Fuel blending, combustion studies
2,5-Dimethylheptane ~120–130* Moderate High Emissions research (indoor/outdoor VOCs)

*Estimated based on hydrocarbon analogs.

Key Findings :

  • Oxygenated Compounds: The bis-methoxymethyl derivative’s low volatility and high octane number make it superior for clean combustion and reduced particulate emissions compared to non-oxygenated isomers .
  • Emissions Profile: Non-oxygenated dimethylheptanes (e.g., 2,5-dimethylheptane) are linked to higher VOC emissions in vehicle interiors, suggesting oxygenated variants may mitigate environmental release .

Reactivity and Environmental Impact

  • Combustion Behavior : Oxygenated compounds like 3,3-bis(methoxymethyl)-2,6-dimethylheptane exhibit slower oxidation kinetics, reducing soot formation compared to 2,6-dimethylheptane .
  • Environmental Persistence : Methoxy groups may enhance biodegradability relative to purely aliphatic structures, though long-term ecotoxicological data is lacking .

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